(6-(Bromomethyl)pyridin-2-yl)methanol
Overview
Description
(6-(Bromomethyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by a bromomethyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Bromomethyl)pyridin-2-yl)methanol typically involves the bromination of 2-methylpyridine followed by oxidation . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (6-(Bromomethyl)pyridin-2-yl)methanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and alkoxide ions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine-2-carboxylic acid or pyridine-2-carbaldehyde.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry: (6-(Bromomethyl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules . It is also employed in the development of probes for biochemical assays .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents . Its derivatives are explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . It is also utilized in material science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of (6-(Bromomethyl)pyridin-2-yl)methanol is primarily based on its ability to undergo various chemical reactions . The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . The hydroxymethyl group can be oxidized or reduced, allowing for further functionalization of the molecule . These properties enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Similar structure but lacks the hydroxymethyl group at the 2-position.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
2,6-Bis(bromomethyl)pyridine: Contains two bromomethyl groups at the 2- and 6-positions.
Uniqueness: (6-(Bromomethyl)pyridin-2-yl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the pyridine ring . This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds . The hydroxymethyl group provides additional sites for oxidation and reduction, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
[6-(bromomethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYQZROGJLCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446816 | |
Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-01-1 | |
Record name | 6-(Bromomethyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40054-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Bromomethyl)-2-pyridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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